molecular formula C11H17NO3 B11195124 N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide

N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide

Cat. No.: B11195124
M. Wt: 211.26 g/mol
InChI Key: JRIRHLGJJXOPBV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with an appropriate oxooxolan derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Oxooxolan-3-YL)cyclohexanecarboxamide is unique due to its specific combination of a cyclohexane ring and an oxooxolan group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

N-(2-oxooxolan-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C11H17NO3/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h8-9H,1-7H2,(H,12,13)

InChI Key

JRIRHLGJJXOPBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCOC2=O

Origin of Product

United States

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